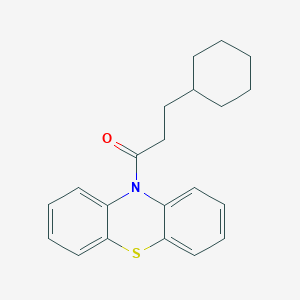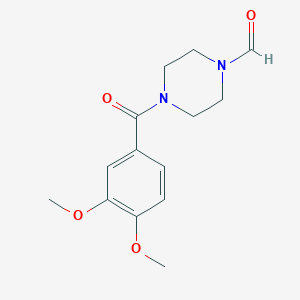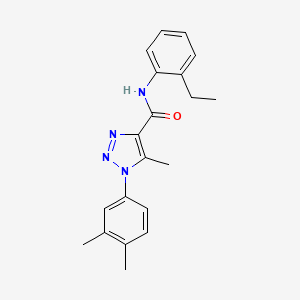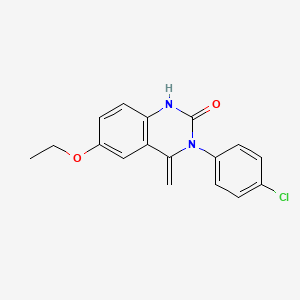
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as CEQM, is a quinazolinone derivative that has attracted significant research interest due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. This compound has also been shown to enhance synaptic plasticity and improve memory in animal models of Alzheimer's disease. Furthermore, this compound has been shown to have a protective effect against ischemic brain injury.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a range of biological activities that make it a versatile tool for studying various biological processes. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the mechanism of action of this compound and the identification of its molecular targets. Furthermore, the optimization of the synthesis method and the improvement of the purity and yield of this compound may facilitate its use in future research.
Synthesis Methods
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone can be synthesized by the reaction of 4-chlorobenzoic acid, ethyl acetoacetate, and ammonium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
3-(4-chlorophenyl)-6-ethoxy-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been shown to have neuroprotective effects and to improve cognitive function. In addition, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)-6-ethoxy-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-3-22-14-8-9-16-15(10-14)11(2)20(17(21)19-16)13-6-4-12(18)5-7-13/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAGCKEHVSJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
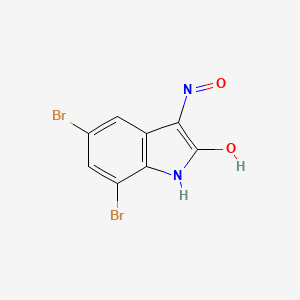
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
